

A Comparative Analysis of the Enzymatic Hydrolysis of β -D-fructofuranose and β -L-fructofuranose

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Compound of Interest

Compound Name: *beta-L-fructofuranose*

Cat. No.: *B12805202*

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A detailed guide for researchers on the kinetic differences between the hydrolysis of D- and L-sucrose by yeast invertase, supported by experimental data and protocols.

This guide provides a comparative analysis of the enzymatic hydrolysis kinetics of β -D-fructofuranose and its enantiomer, β -L-fructofuranose, primarily through the study of their respective disaccharides, D-sucrose and L-sucrose, with yeast invertase (β -fructofuranosidase). The data presented herein reveals a stark contrast in the substrate specificity of yeast invertase, a critical consideration for researchers in drug development and carbohydrate chemistry.

Key Findings

Yeast invertase readily catalyzes the hydrolysis of D-sucrose (containing β -D-fructofuranose), breaking it down into D-glucose and D-fructose. In stark contrast, L-sucrose (containing β -L-fructofuranose) has been found to be inert to enzymatic hydrolysis by yeast invertase. This indicates a high degree of stereospecificity in the enzyme's active site, which is unable to accommodate the L-enantiomer of the fructofuranosyl moiety.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the hydrolysis of D-sucrose by yeast invertase from various studies. No kinetic data is available for L-sucrose as it is not a substrate

for this enzyme.

Substrate	Enzyme Source	Km	Vmax
D-Sucrose	Commercial Yeast Invertase	24 mM	1 mM/min
D-Sucrose	Saccharomyces cerevisiae	63.4 mM	31.4 mM/min
D-Sucrose	Schizosaccharomyces pombe L	11.36 mM	58.24 mM/min
L-Sucrose	Yeast Invertase	Not Applicable	No Reaction Observed

Experimental Protocol: Invertase Activity Assay

The following is a representative protocol for determining the kinetic parameters of invertase-mediated sucrose hydrolysis using the dinitrosalicylic acid (DNS) method, which quantifies the amount of reducing sugars produced.

Materials:

- Yeast Invertase (e.g., from *Saccharomyces cerevisiae*)
- D-Sucrose
- L-Sucrose
- 0.05 M Acetate Buffer (pH 4.7)
- 3,5-Dinitrosalicylic Acid (DNS) Reagent
- Spectrophotometer
- Water bath

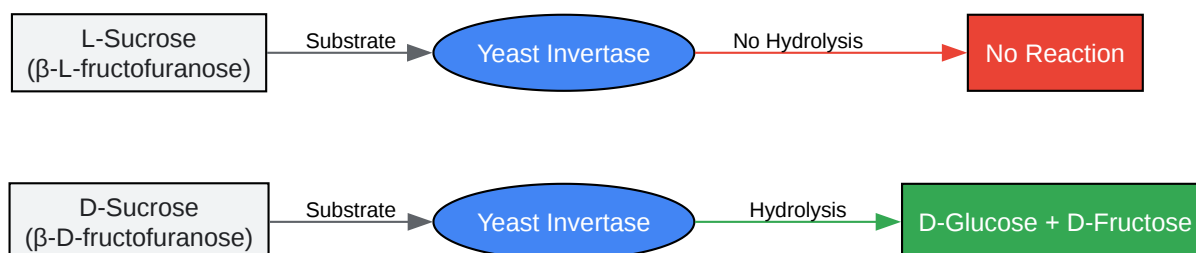
Procedure:

- **Enzyme Solution Preparation:** Prepare a stock solution of yeast invertase in 0.05 M acetate buffer (pH 4.7). A series of dilutions can be made to determine the optimal enzyme concentration.
- **Substrate Solution Preparation:** Prepare a range of D-sucrose concentrations (e.g., 0.5 mM to 50 mM) in 0.05 M acetate buffer (pH 4.7). A solution of L-sucrose can be prepared at a concentration corresponding to the D-sucrose range to confirm the lack of reactivity.
- **Enzymatic Reaction:**
 - Pipette a fixed volume of each substrate concentration into separate test tubes.
 - Equilibrate the substrate solutions at the optimal temperature for the enzyme (typically 45-55°C) in a water bath for 5 minutes.
 - Initiate the reaction by adding a small, fixed volume of the enzyme solution to each test tube. Start a timer immediately.
 - Allow the reaction to proceed for a specific time (e.g., 10 minutes), ensuring the reaction is in the initial linear range.
- **Stopping the Reaction and Color Development:**
 - At the end of the incubation period, stop the reaction by adding a volume of DNS reagent to each test tube. The alkaline nature of the DNS reagent denatures the enzyme.
 - Include a blank for each substrate concentration containing the substrate and DNS reagent but no enzyme.
 - Heat the test tubes in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars (glucose and fructose) produced will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a red-brown color change.
- **Quantification:**
 - Cool the test tubes to room temperature.

- Measure the absorbance of each solution at 540 nm using a spectrophotometer, zeroing the instrument with the appropriate blank.
- Create a standard curve using known concentrations of an equimolar mixture of glucose and fructose to determine the concentration of reducing sugars produced in the enzymatic reaction.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each substrate concentration.
 - Plot the initial velocity against the substrate concentration. The kinetic parameters, K_m and V_{max} , can then be determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.

Visualization of Comparative Hydrolysis

The following diagram illustrates the differential interaction of yeast invertase with D-sucrose and L-sucrose.



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Caption: Comparative interaction of yeast invertase with D-sucrose and L-sucrose.

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